2-Methyl-2-nonanamine hydrochloride
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Overview
Description
2-Methyl-2-nonanamine hydrochloride is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nonanamine hydrochloride typically involves the alkylation of a primary or secondary amine with an appropriate alkyl halide. For instance, the reaction of 2-methyl-2-nonanamine with hydrochloric acid can yield the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of catalysts can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nonanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine can participate in nucleophilic substitution reactions where the amine group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso, nitro, or N-oxide derivatives.
Reduction: Corresponding alkane.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-nonanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological amines and their role in physiological processes.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nonanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. As an amine, it can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-octanamine hydrochloride
- 2-Methyl-2-decanamine hydrochloride
- 2-Methyl-2-undecanamine hydrochloride
Uniqueness
2-Methyl-2-nonanamine hydrochloride is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.
Properties
CAS No. |
56165-51-6 |
---|---|
Molecular Formula |
C10H24ClN |
Molecular Weight |
193.76 g/mol |
IUPAC Name |
2-methylnonan-2-ylazanium;chloride |
InChI |
InChI=1S/C10H23N.ClH/c1-4-5-6-7-8-9-10(2,3)11;/h4-9,11H2,1-3H3;1H |
InChI Key |
SVSVBAAVICZXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C)[NH3+].[Cl-] |
Origin of Product |
United States |
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